6-Methylpyridine-2,3-diamine dihydrochloride
Overview
Description
Scientific Research Applications
Toxicology and Environmental Exposure
- Chlorpyrifos Toxicology and Human Exposure : Studies have examined the toxicological and epidemiological aspects of chlorpyrifos, focusing on its potential to induce neurodevelopmental effects at low doses. These studies highlight the complexity of assessing nonoccupational exposure to chemical compounds and underscore the importance of accurate biomarkers for exposure estimation (Eaton et al., 2008).
Analytical Chemistry
- DNA N6-methyladenine Site Prediction Tools : The development and critical evaluation of bioinformatics tools for predicting DNA N6-methyladenine sites demonstrate the application of chemical knowledge in genomic studies. This research is pivotal for understanding epigenetic modifications and their biological roles (Hasan et al., 2021).
Chelation Therapy Research
- Hydroxypyridinone Complexes with Aluminium : This review covers the design, chemistry, and biological assays of hydroxypyridinones as efficient Al (and Fe) chelators, with a focus on improving their physico-chemical and pharmacokinetic properties for medical uses. Such studies are foundational for developing treatments for conditions related to metal ion accumulation (Santos, 2002).
Organic Synthesis
- Biginelli Synthesis Using (+)-Myrtenal : Research into eco-friendly synthesis methods for obtaining enantiopure dihydropyrimidinones (DHPMs) using (+)-myrtenal highlights the application of chemical compounds in developing green chemistry protocols (Benincá et al., 2020).
Energetic Materials
- High Energy Density Material (HEDM) Research : The study of azine energetic compounds, including their synthesis, structural analysis, and application potential, provides insights into the development of materials with enhanced performance for propellants and explosives. This area of research has significant implications for both defense and space exploration (Yongjin & Shuhong, 2019).
Properties
IUPAC Name |
6-methylpyridine-2,3-diamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-4-2-3-5(7)6(8)9-4;;/h2-3H,7H2,1H3,(H2,8,9);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXKOHFOZAYOCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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